3-Cyano-6-ethylchromone
Overview
Description
3-Cyano-6-ethylchromone: is an organic compound belonging to the chromone class, characterized by a benzopyran core structure. The molecular formula is C12H9NO2 , and it has a molecular weight of 199.21 g/mol . This compound is known for its potential bioactive properties, including antibacterial, antifungal, and anti-inflammatory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Cyano-6-ethylchromone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethyl-4-oxo-4H-1-benzopyran-3-carbonitrile with suitable reagents to introduce the cyano group at the third position of the chromone ring .
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing , purification , and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The oxygen atom in the chroman ring can act as a nucleophile, reacting with electrophiles.
Oxidation and Reduction: The carbonyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as and .
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Major Products:
Nucleophilic Substitution: Substituted chromones.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chemistry:
3-Cyano-6-ethylchromone is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology:
In biological research, this compound is studied for its potential antibacterial, antifungal, and anti-inflammatory properties. It serves as a model compound for understanding the biological activities of chromones.
Medicine:
Industry:
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of 3-Cyano-6-ethylchromone involves its interaction with specific molecular targets and pathways. The cyano group and the ethyl group on the chromone ring may influence its binding affinity and activity. The compound may exert its effects by inhibiting key enzymes or interacting with cellular receptors, leading to the observed biological activities .
Comparison with Similar Compounds
- 3-Cyanochromone
- 3-Cyano-6-methylchromone
- 6-Chloro-3-cyanochromone
- 3-Cyano-6-isopropylchromone
- 3-Cyano-6,8-dimethylchromone
Comparison:
3-Cyano-6-ethylchromone is unique due to the presence of both the cyano group and the ethyl group on the chromone ring. This combination may enhance its bioactive properties compared to other similar compounds. The specific positioning of these groups can influence the compound’s reactivity and biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-ethyl-4-oxochromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-5,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYXAOXVOYEENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C(C2=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409387 | |
Record name | 6-ethyl-4-oxochromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50743-19-6 | |
Record name | 6-Ethyl-4-oxo-4H-1-benzopyran-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50743-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-ethyl-4-oxochromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-6-ethylchromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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